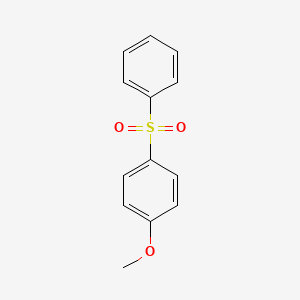

1-Methoxy-4-(phenylsulfonyl)benzene

Description

Properties

CAS No. |

3112-84-3 |

|---|---|

Molecular Formula |

C13H12O3S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-methoxybenzene |

InChI |

InChI=1S/C13H12O3S/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

KXUNNMWAIMNUPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point : 92–93°C (consistent with literature) .

- Spectroscopic Data : Confirmed via ¹H NMR, ¹³C NMR, and IR spectroscopy in related sulfone derivatives .

Comparison with Similar Compounds

The following compounds share structural similarities with 1-Methoxy-4-(phenylsulfonyl)benzene but differ in substituents, reactivity, and applications:

1-Methoxy-4-(1-propenyl)benzene (Anethole)

- Structure : Methoxy group + allyl (-CH₂CH=CH₂) substituent.

- Synthesis : Naturally abundant in Illicium verum (star anise) and synthesized via isomerization of methylchavicol .

- Properties :

- Applications : Flavoring agent in food and pharmaceuticals .

1-Methoxy-4-(2-propenyl)benzene (Methylchavicol)

- Structure : Methoxy group + propenyl (-CH₂CH=CH₂) substituent.

- Synthesis : Isomerized to trans-anethole using K₂CO₃/Al₂O₃ catalysts (99% conversion, 89% selectivity) .

- Properties: Detected in Alhagi maurorum extracts (9.54% peak area) .

1-Methoxy-4-(1-methylethyl)benzene

- Structure : Methoxy group + isopropyl (-CH(CH₃)₂) substituent.

- Oxidation Behavior: Catalyzed by NHPI/Cu(II), yielding 1-(4-methoxyphenyl)ethanone (11% yield, 68–75% selectivity) .

- Applications : Intermediate in ketone synthesis for fragrances and pharmaceuticals .

1-Methoxy-4-(methylsulfinyl)benzene

- Structure : Methoxy group + methylsulfinyl (-SOCH₃) substituent.

- Properties :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Differences

- Electronic Effects : Sulfonyl groups enhance electrophilic substitution resistance compared to sulfinyl or alkyl substituents .

- Catalytic Utility : Sulfone derivatives (e.g., this compound) are preferred in asymmetric catalysis due to their directing effects , while alkyl-substituted analogs (e.g., anethole) dominate in flavor chemistry .

- Synthetic Efficiency : Micellar catalysis offers higher yields (90%) for sulfone synthesis compared to traditional Grignard routes (74%) .

Preparation Methods

General Procedure for Sulfide Oxidation

The oxidation is typically conducted in a glass reactor equipped with an O₂ balloon. A mixture of 1-methoxy-4-(phenylthio)benzene (0.6 mmol) and bis(2-butoxyethyl)ether (0.45 mL, 1.8 mmol) is stirred at 100°C for 20 hours under an O₂ atmosphere. Post-reaction, the mixture is cooled to room temperature and purified via silica gel column chromatography using a petroleum ether/ethyl acetate eluent system. Recrystallization in petroleum ether/ethyl acetate (8:1) further refines the product, yielding this compound as a crystalline solid.

Key Reaction Parameters:

-

Oxidant : Molecular oxygen (O₂) is critical for efficient conversion, as alternative oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂) under inert atmospheres yield trace amounts of the sulfone.

-

Solvent : Bis(2-butoxyethyl)ether facilitates the reaction by stabilizing reactive intermediates, whereas polyethylene glycol dimethyl ether (Pegdme) may alter product distribution.

-

Temperature and Time : Optimal results are achieved at 100°C over 20 hours, though scaled-up reactions (40 mmol) at 150°C in larger flasks maintain comparable yields.

Mechanistic Insights into the Oxidation Process

The oxidation of sulfides to sulfones proceeds via a radical mechanism, as evidenced by inhibition studies. The addition of radical scavengers like butylated hydroxytoluene (BHT) or bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses product formation, confirming the involvement of radical intermediates. Molecular oxygen likely generates peroxy radicals that abstract hydrogen from the sulfide, initiating a chain reaction that culminates in sulfone formation.

Alternative Synthetic Routes

Photocatalytic Sulfonylation

Emerging photocatalytic methods, such as those employing arylsulfonylhydrazides, offer potential alternatives. These protocols generate sulfonyl radicals under light irradiation, which could couple with methoxy-substituted arenes. Despite their promise, such methods remain unexplored for the target compound and require further validation.

Comparative Analysis of Methods

Characterization and Validation

Successful synthesis of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum (400 MHz, CDCl₃) displays aromatic protons as doublets at δ 7.82 (J = 8.4 Hz) and 7.72 (J = 8.8 Hz), alongside a singlet for the methoxy group at δ 3.05. The ¹³C NMR spectrum (100 MHz, CDCl₃) corroborates the structure with signals at δ 139.5 (sulfonyl-attached carbon) and 44.5 (methoxy carbon).

Industrial and Environmental Considerations

The oxidation method’s scalability makes it suitable for industrial applications, though the use of bis(2-butoxyethyl)ether necessitates solvent recovery systems to minimize environmental impact. Alternative green solvents, such as polyethylene glycols, are under investigation but currently offer lower efficiency .

Q & A

Q. What synthetic routes are recommended for preparing 1-Methoxy-4-(phenylsulfonyl)benzene, and how can reaction conditions be optimized for high yield?

A palladium-catalyzed coupling reaction between 4-methoxyphenylmagnesium bromide and diphenyliodonium triflate under microwave heating (5 hours) yields 74% of the target compound after flash chromatography. Key parameters include an inert atmosphere (e.g., nitrogen), controlled temperature, and purification via petrol/ether solvent systems . Alternative methods, such as DABSO-based sulfone synthesis, may also be explored for scalability .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound, and what diagnostic signals should researchers prioritize?

- 1H NMR : Aromatic protons appear at δ 7.96–7.93 (m, 2H) and δ 6.90 (d, J = 8.8 Hz, 2H), while the methoxy group resonates at δ 3.83 (s, 3H) .

- 13C NMR : Key signals include δ 162.1 (C=O), δ 133.1 (sulfonyl-attached carbons), and δ 55.4 (methoxy carbon) .

- IR Spectroscopy : Bands at 1601 cm⁻¹ (C=O stretching) and 1173 cm⁻¹ (S=O symmetric stretching) confirm functional groups .

Advanced Research Questions

Q. How do transition metal catalysts influence the oxidative stability and reaction pathways of methoxy-substituted sulfones like this compound?

Catalytic systems such as N-hydroxyphthalimide (NHPI) with Cu(II) or Co(II) salts enhance oxidation selectivity. For example, NHPI/Cu(II) at 120°C in acetonitrile converts analogous methoxybenzenes to ketones with 68–75% selectivity, though yields may remain low (11%) due to competing pathways. Researchers should optimize metal-to-ligand ratios and solvent polarity to mitigate side reactions .

Q. What crystallographic features stabilize this compound derivatives, and how can these be leveraged in material design?

X-ray crystallography reveals propeller-shaped molecular geometries stabilized by C–H···π interactions (e.g., 2.7–3.0 Å distances). These non-covalent contacts, observed in the Cambridge Structural Database (CSD), improve thermal stability. Researchers should prioritize single-crystal diffraction and Hirshfeld surface analysis to map stabilizing interactions for material applications .

Q. How can contradictions in catalytic activity data for sulfone synthesis be systematically resolved?

Discrepancies often arise from divergent reaction parameters (e.g., solvent, heating method). A Design of Experiments (DoE) approach, comparing microwave-assisted (74% yield in 5 hours ) vs. conventional thermal methods, can isolate critical variables. Additionally, reproducibility studies using standardized catalysts (e.g., Pd/Cu systems) and in situ spectroscopic monitoring help validate mechanistic hypotheses .

Q. What strategies are effective for analyzing intramolecular interactions in sulfone derivatives during reaction optimization?

Computational methods (DFT calculations) and spectroscopic probes (e.g., NOESY NMR) can identify steric or electronic effects influencing reactivity. For example, steric hindrance from the phenylsulfonyl group may slow nucleophilic attacks, necessitating bulky base selection in coupling reactions .

Methodological Notes

- Synthesis : Prioritize microwave-assisted protocols for time efficiency and yield optimization .

- Characterization : Cross-validate NMR and IR data with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Catalysis : Screen metal-ligand combinations (e.g., NHPI/Cu(II)) under controlled oxygen partial pressures to enhance oxidative selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.